Bromoethanol-d4

Descripción

The exact mass of the compound 2-Bromoethanol-1,1,2,2-d4 is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

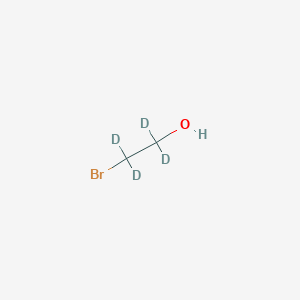

Structure

3D Structure

Propiedades

IUPAC Name |

2-bromo-1,1,2,2-tetradeuterioethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5BrO/c3-1-2-4/h4H,1-2H2/i1D2,2D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDLCZOVUSADOIV-LNLMKGTHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CBr)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50493928 | |

| Record name | 2-Bromo(~2~H_4_)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50493928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81764-55-8 | |

| Record name | 2-Bromo(~2~H_4_)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50493928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 81764-55-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Bromoethanol-d4: Chemical Properties and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, stability, and handling of Bromoethanol-d4 (2-Bromo-1,1,2,2-tetradeuterioethanol). This deuterated analog of 2-bromoethanol (B42945) serves as a valuable tool in various scientific applications, primarily as an internal standard for quantitative analysis and as a synthetic intermediate in the preparation of deuterated molecules.

Core Chemical and Physical Properties

This compound is a colorless to yellow liquid at room temperature.[1] Its key physical and chemical properties are summarized in the tables below, providing a clear comparison of its characteristics.

General and Physical Properties

| Property | Value | Source(s) |

| Chemical Formula | C₂HD₄BrO | [1][2] |

| Molecular Weight | 128.99 g/mol | [2][3][4] |

| CAS Number | 81764-55-8 | [1][2][4] |

| Appearance | Liquid, Colourless to yellow | [1] |

| Density | 1.763 - 1.819 g/mL at 25 °C | [1][4] |

| Melting Point | -80 °C (-112 °F) | [1] |

| Boiling Point | 149 - 150 °C (300 - 302 °F) | [1] |

| 56-57 °C at 20 mmHg | [4][5] | |

| Flash Point | > 110 °C (> 230 °F) | [1] |

| Vapour Pressure | 3.2 hPa (2 mmHg) at 20 °C (68 °F) | [1] |

| Refractive Index | n20/D 1.493 | [4][5] |

| Solubility | Soluble in water | [1] |

| Isotopic Purity | ≥ 98 atom % D | [4][5] |

Stability and Safety Data

| Parameter | Information | Source(s) |

| Stability | Stable under recommended storage conditions. | [1] |

| Storage Conditions | Store refrigerated at 2-8°C. Protect from moisture and light. | [1][2][4][6] |

| Incompatibilities | Strong acids, Strong oxidizing agents, Strong reducing agents, Acid chlorides, Acid anhydrides. | [1] |

| Hazardous Decomposition Products | Under fire conditions, forms carbon oxides and hydrogen bromide gas. | [1] |

| GHS Hazard Statements | H301+H311+H331: Toxic if swallowed, in contact with skin or if inhaled.H314: Causes severe skin burns and eye damage. | [1][4][7] |

Stability and Handling

This compound is stable when stored under the recommended conditions of refrigeration (2-8°C) and protection from light and moisture.[1][2][4][6] Exposure to incompatible materials such as strong acids, strong oxidizing agents, and strong reducing agents should be strictly avoided to prevent decomposition.[1]

Due to its toxicity and corrosive nature, handling of this compound requires stringent safety precautions. It is toxic if swallowed, inhaled, or absorbed through the skin and can cause severe skin burns and eye damage.[1][4][7] All work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn.

Experimental Protocols

One of the primary applications of this compound is as an internal standard for the quantification of ethylene (B1197577) oxide and 2-bromoethanol in various matrices by gas chromatography-mass spectrometry (GC-MS). The following is a detailed methodology for this application.

Quantification of Ethylene Oxide using this compound as an Internal Standard

This protocol outlines the derivatization of ethylene oxide to 2-bromoethanol and its subsequent quantification using this compound as an internal standard.

1. Reagents and Materials:

-

This compound

-

Hydrobromic acid (HBr), concentrated

-

Methanol (B129727), GC grade

-

Sample matrix (e.g., heated tobacco product aerosol collected in an impinger with methanol)

-

GC-MS system

2. Preparation of Internal Standard Stock Solution:

-

Accurately weigh a known amount of this compound and dissolve it in methanol to prepare a stock solution of a specific concentration (e.g., 100 µg/mL).

-

From the stock solution, prepare a working internal standard solution at the desired concentration for spiking into samples and calibration standards (e.g., 1 µg/mL).

3. Sample Preparation and Derivatization:

-

Collect the sample containing ethylene oxide in a known volume of methanol.

-

Take a measured aliquot of the methanol sample solution.

-

Add a precise volume of the this compound internal standard working solution to the aliquot.

-

Add a sufficient amount of concentrated hydrobromic acid to the solution to facilitate the derivatization of ethylene oxide to 2-bromoethanol. The reaction is typically rapid.

4. Preparation of Calibration Standards:

-

Prepare a series of calibration standards by spiking known concentrations of a certified 2-bromoethanol standard into a blank matrix (e.g., clean methanol).

-

Add the same constant amount of this compound internal standard working solution to each calibration standard.

-

Treat the calibration standards with hydrobromic acid in the same manner as the samples.

5. GC-MS Analysis:

-

Gas Chromatograph (GC) Conditions:

-

Injection Volume: 1 µL

-

Inlet Temperature: 250 °C

-

Carrier Gas: Helium

-

Column: A suitable capillary column for volatile organic compounds (e.g., DB-624 or equivalent).

-

Oven Temperature Program: Optimize for the separation of 2-bromoethanol from other matrix components. A typical program might start at 40°C, hold for a few minutes, and then ramp up to 250°C.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI)

-

Acquisition Mode: Selected Ion Monitoring (SIM)

-

Monitor the following ions for quantification and confirmation:

-

2-Bromoethanol (analyte): Quantifier ion m/z 95, Qualifier ion m/z 97.

-

This compound (internal standard): Select appropriate ions based on its mass spectrum, considering potential overlap with the analyte.

-

-

6. Data Analysis:

-

Generate a calibration curve by plotting the ratio of the peak area of the 2-bromoethanol to the peak area of the this compound internal standard against the concentration of the 2-bromoethanol in the calibration standards.

-

Calculate the concentration of 2-bromoethanol in the samples using the calibration curve and the measured peak area ratios.

-

Convert the concentration of 2-bromoethanol back to the original ethylene oxide concentration based on the stoichiometry of the derivatization reaction.

Visualizations

Experimental Workflow for Ethylene Oxide Quantification

The following diagram illustrates the key steps in the experimental workflow for the quantification of ethylene oxide using this compound as an internal standard.

References

- 1. coresta.org [coresta.org]

- 2. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

- 3. Synthetic Intermediates for Deuterated Pharmaceuticals | CK Isotopes [ckisotopes.com]

- 4. Total Syntheses of Deuterated Drugs: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Evolving Trends in the Synthesis of Deuterated Drugs for Leukemia Chemotherapy [jscimedcentral.com]

- 6. gcms.cz [gcms.cz]

- 7. 2-Bromoethanol-d4 | TRC-B684737-250MG | LGC Standards [lgcstandards.com]

An In-depth Technical Guide to the Synthesis and Characterization of Bromoethanol-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Bromoethanol-d4 (BrCD₂CD₂OH), an isotopically labeled compound of significant interest in pharmaceutical research and development. Its application as an internal standard in mass spectrometry-based bioanalytical assays and as a building block in the synthesis of deuterated drug candidates necessitates a thorough understanding of its preparation and analytical profile. This document outlines detailed synthetic methodologies and characterization techniques, presenting quantitative data in a clear, tabular format and illustrating key processes with diagrams.

Synthesis of 2-Bromoethanol-d4

The synthesis of 2-Bromoethanol-d4 can be achieved through several routes, primarily involving the introduction of deuterium (B1214612) at an early stage of the synthesis. Two common and effective methods are detailed below.

Method 1: Ring-Opening of Ethylene-d4 (B1596295) oxide with Hydrobromic Acid

This method adapts a well-established procedure for the synthesis of non-deuterated 2-bromoethanol.[1][2] It involves the acid-catalyzed nucleophilic ring-opening of ethylene-d4 oxide by bromide ions.

Reaction Scheme:

References

Bromoethanol-d4: A Technical Guide to its Applications in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromoethanol-d4 (BrCD₂CD₂OH) is the deuterated isotopologue of 2-bromoethanol, a versatile bifunctional molecule widely employed in organic synthesis. The replacement of four hydrogen atoms with deuterium (B1214612) imparts a significant isotopic mass difference, making it a valuable building block for the synthesis of deuterium-labeled compounds. These labeled molecules are instrumental in a variety of scientific disciplines, including pharmaceutical research, metabolic studies, and mechanistic investigations of chemical reactions.

The primary utility of incorporating deuterium into organic molecules lies in the kinetic isotope effect (KIE), where the heavier C-D bond is stronger and reacts more slowly than a C-H bond. This property can be exploited to slow down metabolic degradation of drug candidates, thereby improving their pharmacokinetic profiles. Furthermore, the distinct mass of deuterium allows for the tracing of molecules in biological systems and the elucidation of complex reaction pathways using mass spectrometry and NMR spectroscopy. This guide provides an in-depth overview of the applications of this compound in organic synthesis, complete with illustrative reaction schemes, experimental protocols, and data presentation.

Core Applications in Organic Synthesis

This compound serves as a versatile synthon for introducing a deuterated hydroxyethyl (B10761427) moiety (-CD₂CD₂OH) or a deuterated bromoethyl moiety (-CD₂CD₂Br) into a target molecule. Its bifunctional nature, possessing both a nucleophilic hydroxyl group and an electrophilic carbon bearing a bromine atom, allows for a wide range of chemical transformations.

Key application areas include:

-

Synthesis of Deuterated Pharmaceuticals: Incorporation of deuterium can enhance the metabolic stability of drug candidates, leading to improved half-life and bioavailability. This compound can be a key starting material for the synthesis of deuterated analogs of existing drugs.

-

Metabolic Studies: Labeled compounds are crucial for tracing the metabolic fate of molecules in vivo and in vitro. The deuterium label from this compound allows for the unambiguous identification of metabolites by mass spectrometry.

-

Reaction Mechanism Elucidation: The kinetic isotope effect associated with the C-D bond can be used to probe the rate-determining steps of chemical reactions, providing valuable insights into reaction mechanisms.

-

Internal Standards for Mass Spectrometry: Deuterated compounds are widely used as internal standards in quantitative mass spectrometry assays due to their similar chemical properties to the analyte but distinct mass, allowing for accurate quantification.

Data Presentation: Properties of this compound and Related Compounds

A summary of the physical and chemical properties of this compound and a representative reactant and product in a typical ether synthesis are presented below for easy comparison.

| Compound | Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL at 25°C) | Isotopic Purity |

| This compound | BrCD₂CD₂OH | 128.99 | 56-57 / 20 mmHg | 1.819 | ≥98 atom % D |

| Sodium Phenoxide | C₆H₅ONa | 116.09 | - | - | - |

| 2-Phenoxyethanol-d4 | C₆H₅OCD₂CD₂OH | 142.19 | 244-245 | 1.11 (approx.) | Expected ≥98% |

Experimental Protocols

Due to the limited availability of specific published experimental protocols for this compound, a representative procedure for a Williamson ether synthesis is provided below. This reaction is a fundamental and widely used method for the formation of ethers and is a logical application for this deuterated haloalkane.

Synthesis of 2-Phenoxyethanol-d4 via Williamson Ether Synthesis

Objective: To synthesize 2-phenoxyethanol-d4 by reacting this compound with sodium phenoxide.

Materials:

-

This compound (BrCD₂CD₂OH)

-

Phenol (B47542) (C₆H₅OH)

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Hexanes

Procedure:

-

Preparation of Sodium Phenoxide:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add phenol (1.0 eq).

-

Dissolve the phenol in anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium hydride (1.1 eq) portion-wise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until hydrogen gas evolution ceases. This indicates the formation of sodium phenoxide.

-

-

Ether Synthesis:

-

Cool the freshly prepared sodium phenoxide solution to 0 °C.

-

Slowly add this compound (1.0 eq) dropwise to the reaction mixture.

-

After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux (approximately 66 °C for THF).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

-

Work-up:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

-

Transfer the mixture to a separatory funnel and add water.

-

Extract the aqueous layer with dichloromethane (3 x volumes).

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica (B1680970) gel, using a gradient of hexanes and ethyl acetate (B1210297) as the eluent, to afford the pure 2-phenoxyethanol-d4.

-

Characterization:

-

The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and isotopic purity. The absence of signals corresponding to the ethylene (B1197577) protons in the ¹H NMR spectrum and the corresponding mass shift in the mass spectrum will confirm the successful incorporation of the deuterium label.

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows related to the application of this compound in organic synthesis.

Caption: Tracing Metabolic Pathways with Deuterated Drugs.

Caption: Workflow for Williamson Ether Synthesis of 2-Phenoxyethanol-d4.

Conclusion

This compound is a valuable isotopic labeling reagent for the synthesis of deuterated molecules. Its utility spans from fundamental studies of reaction mechanisms to the development of next-generation pharmaceuticals with improved metabolic profiles. While specific, published protocols for its use are not abundant, its chemical reactivity as a bifunctional haloalkane allows for its application in a wide array of standard organic transformations, such as the Williamson ether synthesis. The ability to introduce a stable, heavy isotope label with high precision makes this compound an important tool for researchers in the chemical and biomedical sciences. As the field of deuterated drugs continues to expand, the demand for versatile deuterated building blocks like this compound is expected to grow, encouraging further exploration of its synthetic applications.

Bromoethanol-d4 as a deuterated derivative of 2-bromoethanol

An In-Depth Technical Guide to Bromoethanol-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound (2-Bromoethanol-1,1,2,2-d4), a deuterated derivative of the versatile chemical reagent 2-bromoethanol (B42945). Deuterium (B1214612) labeling of pharmaceuticals and research chemicals is a rapidly growing field, offering significant advantages in studying metabolic pathways and improving pharmacokinetic profiles.[1][2][3] This document details the physicochemical properties, synthesis, and applications of this compound, with a focus on its utility in drug development and metabolic research. Detailed experimental protocols and visual diagrams of key processes are provided to support practical application in a laboratory setting.

Introduction to this compound

This compound is a stable isotope-labeled version of 2-bromoethanol where the four hydrogen atoms on the ethyl group have been replaced with deuterium.[4] 2-Bromoethanol itself is a valuable bifunctional alkylating agent used extensively in organic synthesis due to its electrophilic bromo group and nucleophilic hydroxyl group.[5] The introduction of deuterium creates a heavier, more stable molecule. This substitution can significantly alter the rate of metabolic processes involving carbon-hydrogen bond cleavage, a phenomenon known as the Deuterium Kinetic Isotope Effect (KIE).

The primary applications of this compound stem from this isotopic labeling. It serves as a crucial tool in:

-

Pharmacokinetic (PK) Studies: To trace the absorption, distribution, metabolism, and excretion (ADME) of molecules.[6][7]

-

Metabolic Pathway Elucidation: To understand how parent compounds are transformed in biological systems.[6]

-

Internal Standards: For quantitative bioanalysis using mass spectrometry (MS), where its distinct mass shift allows for precise quantification of the non-deuterated analyte.[3][8]

-

Synthetic Chemistry: As a labeled building block for synthesizing more complex deuterated molecules.[4][6]

Deuterated compounds have gained prominence in pharmaceutical R&D for their ability to enhance the metabolic stability and safety profiles of drug candidates.[3] Deutetrabenazine is the first deuterated drug to receive FDA approval, highlighting the therapeutic potential of this strategy.[1][2]

Physicochemical and Spectroscopic Properties

The physical and spectroscopic properties of this compound are summarized below. The primary difference from its non-deuterated counterpart is the increased molecular weight due to the four deuterium atoms.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 81764-55-8 | [4][9] |

| Molecular Formula | BrCD₂CD₂OH | [10] |

| Molecular Weight | 128.99 g/mol | [8][9][10] |

| Density | 1.819 g/mL at 25 °C | [4][11] |

| Boiling Point | 56-57 °C at 20 mmHg | [4][11] |

| Refractive Index (n20/D) | 1.493 | [4][11] |

| Isotopic Purity | ≥98 atom % D | [11] |

| Chemical Purity | ≥95-99% | [10] |

| Appearance | Colorless to light yellow liquid | [12] |

| Storage Temperature | 2-8°C, Protect from light | [8][10] |

Table 2: Expected Spectroscopic Data for this compound

| Spectroscopy | Expected Characteristics |

| ¹H NMR | The proton spectrum will be simplified compared to 2-bromoethanol, showing primarily a signal for the hydroxyl (-OH) proton. The characteristic signals for the -CH₂- groups will be absent. |

| ²H (Deuterium) NMR | Will show signals corresponding to the two deuterated methylene (B1212753) groups (-CD₂-). |

| ¹³C NMR | Will show two signals for the deuterated carbons. The C-D coupling will result in multiplets for each carbon signal (a quintet for -CD₂- due to coupling with two deuterium atoms). |

| Infrared (IR) | The strong C-H stretching bands around 2850-3000 cm⁻¹ will be replaced by C-D stretching bands at a lower frequency (approx. 2100-2250 cm⁻¹). A broad O-H stretching band will be present around 3200-3600 cm⁻¹. |

| Mass Spectrometry (MS) | The molecular ion peak (M+) will be observed at m/z 128/130, reflecting the mass of the deuterated compound and the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are ~1:1).[13] This is a 4-unit mass shift compared to the non-deuterated analog (m/z 124/126).[11] |

Synthesis and Experimental Protocols

While various methods exist for synthesizing 2-bromoethanol, a common and high-yield laboratory procedure involves the ring-opening of ethylene (B1197577) oxide with hydrobromic acid.[14] An analogous method can be used for this compound by starting with a deuterated precursor.

Diagram 1: Synthetic Workflow for this compound

Caption: A plausible synthetic workflow for this compound production.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from the established synthesis of 2-bromoethanol.[14] Safety Note: 2-Bromoethanol and its precursors are toxic and should be handled in a fume hood with appropriate personal protective equipment (PPE).[12][15][16]

-

Reaction Setup: Equip a three-necked flask with a mechanical stirrer, a dropping funnel, and a thermometer. Place the flask in an ice-salt bath.

-

Reagent Addition: Add 250 g (1.4 moles) of 48% hydrobromic acid to the flask. Once the acid temperature drops below 10°C, begin the slow, dropwise addition of 66 g (1.375 moles) of ethylene oxide-d4 from the dropping funnel over approximately 2.5 hours. Maintain the reaction temperature below 10°C throughout the addition.

-

Reaction Completion: After the addition is complete, continue stirring the mixture for an additional hour while maintaining the low temperature.

-

Neutralization: Slowly add anhydrous sodium carbonate to the reaction mixture with stirring until the excess hydrobromic acid is neutralized (cessation of effervescence).

-

Extraction: Add anhydrous sodium sulfate (B86663) to the aqueous solution until saturation. A layer of this compound will separate. Extract the entire mixture with three portions of diethyl ether (200 mL each).

-

Drying and Concentration: Combine the ether extracts and dry them overnight with anhydrous sodium sulfate. Filter the solution to remove the drying agent and remove the bulk of the ether by distillation on a steam bath.

-

Purification: Purify the remaining crude product by distillation under reduced pressure. Collect the fraction boiling at 55–59°C / 22 mm. The expected yield is approximately 85-90%.

-

Characterization: Confirm the identity and purity of the final product using NMR, IR, and MS, comparing the spectra to the expected characteristics outlined in Table 2.

Applications in Drug Development

The primary value of this compound in drug development lies in its use as a stable isotope-labeled tracer.[6] Deuteration can slow down metabolism at sites of C-H bond cleavage, which can lead to an improved pharmacokinetic profile, including increased drug exposure (AUC), higher maximum concentration (Cmax), and longer half-life.[1][7]

Diagram 2: Pharmacokinetic Study Workflow

Caption: Use of a labeled compound in a typical pharmacokinetic study.

In an alternative and common workflow, the deuterated compound (like this compound itself if it were the analyte) is used as the internal standard to quantify the non-deuterated, active drug.[3] Its chemical similarity ensures comparable behavior during sample extraction and ionization, while its different mass allows for distinct detection by the mass spectrometer.

Metabolism and Toxicology

Studies on the non-deuterated 2-bromoethanol show that it is metabolized in vivo through two main pathways.[17]

-

Conversion to Ethylene Oxide: 2-bromoethanol can be converted to ethylene oxide, a known reactive intermediate. This pathway leads to the formation of urinary metabolites S-(2-hydroxyethyl)cysteine and its N-acetylated derivative.[17]

-

Oxidation Pathway: An alternative pathway involves oxidation to bromoacetaldehyde (B98955) and then to bromoacetic acid, ultimately forming N-acetyl-S-(carboxymethyl)cysteine as a minor metabolite.[17]

Diagram 3: Metabolic Pathways of 2-Bromoethanol

Caption: Proposed metabolic pathways of 2-bromoethanol in rats.

Deuteration of the ethanol (B145695) backbone in this compound would be expected to slow the rate of the oxidative pathway (A → F), potentially shifting metabolism more towards the ethylene oxide pathway. This alteration could change the toxicological profile of the compound.

Table 3: Toxicology and Safety Information

| Hazard Type | Description | Reference |

| Acute Toxicity | Toxic if swallowed, in contact with skin, or if inhaled. | [16] |

| Target Organs | Causes irritation to the eyes, skin, mucous membranes, and upper respiratory tract. | [12][15] |

| Health Effects | Inhalation may cause spasm, inflammation, edema of the larynx and bronchi, chemical pneumonitis, and pulmonary edema. Symptoms can include a burning sensation, headache, nausea, and vomiting. | [12][15] |

| Classification | Skin Corrosion 1B, Eye Damage 1, Acute Toxicity 3 (Oral, Dermal, Inhalation). | |

| Signal Word | Danger |

Conclusion

This compound is a valuable chemical tool for researchers in synthetic chemistry and drug development. Its primary utility as a stable isotope-labeled internal standard and a tracer for metabolic and pharmacokinetic studies makes it indispensable for modern bioanalytical and pharmaceutical research. The well-understood chemistry of 2-bromoethanol, combined with the predictable effects of deuteration, provides a solid foundation for its application in elucidating complex biological pathways and optimizing the properties of novel therapeutic agents. Proper handling is critical due to its toxicity.

References

- 1. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. 2-BROMOETHANOL-1,1,2,2-D4 | 81764-55-8 [chemicalbook.com]

- 5. 2-Bromoethanol | High-Purity Alkylating Agent [benchchem.com]

- 6. Deuterated Compounds [simsonpharma.com]

- 7. Effect of deuteration on the single dose pharmacokinetic properties and postoperative analgesic activity of methadone - PMC [pmc.ncbi.nlm.nih.gov]

- 8. clearsynth.com [clearsynth.com]

- 9. 2-Bromoethanol-1,1,2,2-d4 | C2H5BrO | CID 12359290 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 2-Bromoethanol (1,1,2,2-Dâ, 98%) CP 95%- Cambridge Isotope Laboratories, DLM-103-5 [isotope.com]

- 11. 2-溴乙醇-1,1,2,2-d4 98 atom % D | Sigma-Aldrich [sigmaaldrich.com]

- 12. The toxicity of 2-bromoethanol_Chemicalbook [chemicalbook.com]

- 13. lehigh.edu [lehigh.edu]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. 2-Bromoethanol | C2H5BrO | CID 10898 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. 2-Bromoethanol (1,2-¹³Câ, 99%) 95%+ pure - Cambridge Isotope Laboratories, CLM-875-0.1 [isotope.com]

- 17. The comparative metabolism of 2-bromoethanol and ethylene oxide in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Fragmentation Fingerprint: An In-depth Technical Guide to the Mass Spectrum of Bromoethanol-d4

For Immediate Release

This technical guide provides a comprehensive analysis of the electron ionization mass spectrum of Bromoethanol-d4 (BrCD₂CD₂OH). Tailored for researchers, scientists, and drug development professionals, this document details the anticipated fragmentation pathways, presents quantitative mass spectrometry data, outlines a detailed experimental protocol for data acquisition, and visualizes the core fragmentation logic. This compound is a deuterated analog of bromoethanol, often used as an internal standard in quantitative mass spectrometry analyses. Understanding its fragmentation behavior is critical for accurate method development and data interpretation.

Predicted Mass Spectrum and Fragmentation Analysis

The mass spectrum of this compound is characterized by distinct fragmentation patterns influenced by the presence of the bromine atom, the hydroxyl group, and the deuterium (B1214612) labeling. The isotopic nature of bromine, with its two stable isotopes ⁷⁹Br and ⁸¹Br in nearly a 1:1 ratio, results in characteristic M⁺ and M+2 peaks for all bromine-containing fragments.

The primary fragmentation mechanisms for alcohols under electron ionization are alpha-cleavage and dehydration.[1] For this compound, alpha-cleavage, the breaking of the bond adjacent to the oxygen-bearing carbon, is the dominant pathway. This leads to the formation of the most abundant ion.

The molecular ion of this compound (BrCD₂CD₂OH) is expected at m/z 128 (for ⁷⁹Br) and 130 (for ⁸¹Br), corresponding to the molecular weight of the deuterated compound.[2][3] However, the molecular ion peak for alcohols is often weak or absent due to rapid fragmentation.

The base peak in the spectrum of non-deuterated 2-bromoethanol (B42945) is at m/z 31, corresponding to the [CH₂OH]⁺ fragment.[4] For this compound, the analogous fragment, [CD₂OH]⁺, is predicted to be the base peak at m/z 33. This results from the cleavage of the C-C bond.

Another significant fragmentation pathway involves the loss of a bromine radical, leading to the [CD₂CD₂OH]⁺ ion. Further fragmentation can occur through the loss of water (D₂O) or other neutral molecules.

Quantitative Data Presentation

The expected quantitative data for the major fragments in the electron ionization mass spectrum of this compound are summarized in the table below. The m/z values are predicted based on the fragmentation of the non-deuterated analog and the known mass shifts from deuterium labeling.

| m/z (Proposed) | Ion Formula | Proposed Fragment Structure | Fragmentation Pathway |

| 128/130 | [C₂D₄HBrO]⁺ | [BrCD₂CD₂OH]⁺ | Molecular Ion (M⁺) |

| 97/99 | [C₂D₂HBr]⁺ | [BrCD=CDH]⁺ | [M - D₂O]⁺ (Loss of deuterated water) |

| 95/97 | [C₂D₄Br]⁺ | [BrCD₂CD₂]⁺ | Loss of hydroxyl radical (•OH) |

| 49 | [C₂D₄O]⁺ | [CD₂=CDOH]⁺ | [M - Br]⁺ (Loss of bromine radical) |

| 33 | [CD₂HO]⁺ | [CD₂=OH]⁺ | Base Peak ; Alpha-cleavage |

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

The following protocol outlines a general methodology for acquiring the mass spectrum of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.

3.1. Sample Preparation

-

Standard Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable volatile solvent such as methanol (B129727) or acetonitrile.

-

Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL for GC-MS analysis.

3.2. GC-MS Instrumentation and Conditions

-

Gas Chromatograph: Agilent 8890 GC System or equivalent.

-

Mass Spectrometer: Agilent 5977B GC/MSD or equivalent single quadrupole mass spectrometer.

-

GC Column: A polar stationary phase column, such as a wax-type polyethylene (B3416737) glycol (PEG) column (e.g., Restek Stabilwax or Rtx-Wax), is recommended for the analysis of small polar molecules.[3] A common column dimension is 30 m x 0.25 mm ID x 0.25 µm film thickness.

-

Inlet:

-

Mode: Splitless or split (e.g., 20:1 split ratio).

-

Inlet Temperature: 250 °C.

-

Injection Volume: 1 µL.

-

-

Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

-

Oven Temperature Program:

-

Initial Temperature: 40 °C, hold for 2 minutes.

-

Ramp: Increase to 240 °C at a rate of 10 °C/min.

-

Final Hold: Hold at 240 °C for 5 minutes.

-

-

Mass Spectrometer Parameters:

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Scan Range: m/z 30-200.

-

Solvent Delay: 2-3 minutes to prevent filament damage from the solvent peak.

-

3.3. Data Acquisition and Analysis

-

Acquire the data in full scan mode.

-

The resulting total ion chromatogram (TIC) should show a sharp peak for this compound.

-

The mass spectrum is obtained by averaging the scans across the chromatographic peak.

-

Identify the molecular ion and major fragment ions. Compare the obtained spectrum with the predicted fragmentation pattern.

Visualization of Fragmentation Pathway

The following diagram illustrates the primary electron ionization fragmentation pathway for this compound.

Signaling Pathways and Metabolic Fate

While the primary focus of this guide is the mass spectrometric behavior of this compound, it is relevant to note its metabolic context. In vivo, 2-bromoethanol is proposed to be converted to ethylene (B1197577) oxide.[5] Ethylene oxide is a reactive electrophile that can alkylate macromolecules such as DNA and proteins. Further metabolism of 2-bromoethanol can proceed via oxidation to bromoacetaldehyde (B98955) and bromoacetic acid, ultimately leading to the urinary metabolite N-acetyl-S-(carboxymethyl)cysteine.[5] The intracellular signaling pathways directly modulated by bromoethanol are not extensively characterized in the literature; however, the effects of its metabolite, ethylene oxide, and the downstream consequences of cellular damage are of toxicological interest.

Disclaimer: The information provided in this technical guide is intended for research and informational purposes only. The predicted fragmentation patterns and experimental protocols should be considered as a starting point and may require optimization for specific instrumentation and applications.

References

An In-depth Technical Guide to Bromoethanol-d4: Safety, Handling, and Storage

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety, handling, and storage procedures for Bromoethanol-d4 (CAS No. 81764-55-8), a deuterated analog of 2-Bromoethanol. Due to its toxicity and hazardous nature, strict adherence to the protocols outlined in this document is imperative to ensure personnel safety and maintain experimental integrity.

Hazard Identification and Classification

This compound is classified as a highly toxic and corrosive substance. Exposure through oral, dermal, or inhalation routes can be fatal or cause severe health effects.[1][2][3][4] It is crucial to understand its hazards before handling.

1.1 GHS Classification The Globally Harmonized System (GHS) classification for this compound is summarized below.

| Hazard Class | Category |

| Acute Toxicity, Oral | Category 2 / Category 3 |

| Acute Toxicity, Dermal | Category 1 / Category 2 / Category 3 |

| Acute Toxicity, Inhalation | Category 1 / Category 3 |

| Skin Corrosion/Irritation | Category 1B |

| Serious Eye Damage/Irritation | Category 1 |

| Carcinogenicity | Category 2 |

Note: Classification categories may vary slightly between suppliers, but all indicate high toxicity and corrosivity.[1][5]

1.2 Hazard Statements (H-Statements)

1.3 Signal Word: Danger [1]

1.4 Hazard Pictograms

-

Skull and Crossbones (Acute Toxicity - Fatal or Toxic)

-

Corrosion (Skin Corrosion, Serious Eye Damage)

-

Health Hazard (Carcinogenicity)

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is essential for safe handling and storage.

| Property | Value |

| CAS Number | 81764-55-8[6] |

| Molecular Formula | C₂HD₄BrO or BrCD₂CD₂OH[6][7] |

| Molecular Weight | 128.99 g/mol [2][5][6] |

| Appearance | Clear Colourless to Yellow Oil/Liquid[1][8] |

| Density | 1.819 g/mL at 25 °C[9] |

| Boiling Point | 56-57 °C at 20-27 hPa (mmHg)[5][9] |

| Flash Point | 110-113 °C (230-235.4 °F) - closed cup |

| Water Solubility | Soluble[1] |

| Refractive Index | n20/D 1.493 |

Safe Handling and Personal Protective Equipment (PPE)

Due to its high toxicity and corrosivity, stringent handling procedures and appropriate PPE are mandatory.

3.1 Engineering Controls

-

All work with this compound must be conducted in a certified chemical fume hood to avoid inhalation of vapors.[1]

-

Provide appropriate exhaust ventilation.[1]

-

An emergency eyewash station and safety shower must be readily accessible in the immediate work area.[10]

3.2 Personal Protective Equipment (PPE) A comprehensive PPE protocol must be followed at all times.

| PPE Type | Specification |

| Hand Protection | Handle with chemical-resistant gloves (e.g., nitrile, neoprene). Dispose of contaminated gloves after use in accordance with good laboratory practices.[1] |

| Eye/Face Protection | Wear safety glasses with side-shields conforming to NIOSH (US) or EN 166 (EU) standards and a face shield.[1] |

| Skin/Body Protection | Wear impervious clothing, such as a chemically resistant lab coat, apron, and closed-toe shoes. The type of protective equipment must be selected based on the concentration and amount of the substance handled.[1] |

| Respiratory Protection | If risk assessment indicates air-purifying respirators are necessary, use a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges as a backup to engineering controls.[1] For higher exposures, a full-face supplied-air respirator may be required.[1] |

3.3 General Hygiene Practices

-

Avoid contact with skin, eyes, and clothing.[1]

-

Do not breathe vapors or mist.[1]

-

Wash hands thoroughly after handling.[11]

-

Take off contaminated clothing and wash it before reuse.[4][12]

Storage Procedures

Proper storage is critical to prevent degradation, reaction, and accidental exposure.

| Storage Condition | Requirement |

| Temperature | Store in a refrigerator at 2-8°C (36-46°F).[6][7] |

| Atmosphere | Store under an inert atmosphere if possible.[12] Protect from moisture.[1] |

| Light | Protect from light.[7] |

| Container | Keep container tightly closed in a dry, cool, and well-ventilated place.[3][11][12] |

| Security | Store locked up.[3][11][12] |

| Compatibility | Store separately from oxidants, acids, and food additives.[13] |

| Storage Class | 6.1A - Combustible, acutely toxic (Category 1 and 2), very toxic hazardous materials. |

Emergency and First Aid Procedures

Immediate and appropriate action is critical in the event of exposure or a spill.

5.1 First Aid Measures

| Exposure Route | First Aid Protocol |

| Inhalation | Move the person to fresh air immediately. If breathing has stopped or is difficult, provide artificial respiration or oxygen. Seek immediate medical attention.[1][5][14] |

| Skin Contact | Immediately remove all contaminated clothing. Flush skin with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[1][5][14] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][5] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][5] |

General Advice: Show the Safety Data Sheet (SDS) to the medical professional in attendance.[1][5]

5.2 Accidental Release and Firefighting

-

Spill Response: Evacuate personnel to a safe area. Wear full PPE, including respiratory protection.[5] Prevent further leakage if safe to do so. Do not let the product enter drains.[5] Soak up the spill with an inert absorbent material (e.g., sand, vermiculite) and place it in a suitable, closed container for disposal as hazardous waste.[1]

-

Firefighting: The substance is not considered flammable but may burn.[1] Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide as extinguishing media.[1] Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[1][5] Under fire conditions, hazardous decomposition products like carbon oxides and hydrogen bromide gas can be formed.[1]

Toxicological Information and Experimental Data

6.1 Acute Toxicity this compound is acutely toxic via all routes of exposure. It can cause severe irritation and burns to the skin, eyes, and respiratory tract.[1][13] Symptoms of poisoning include a burning sensation, coughing, wheezing, laryngitis, shortness of breath, headache, nausea, and vomiting.[13]

6.2 Carcinogenicity This substance is suspected of causing cancer.[2][5]

-

Mouse - Oral: Studies have identified it as an equivocal tumorigenic agent by RTECS criteria, with tumors observed in the gastrointestinal tract.[1]

-

Mouse - Intraperitoneal: Classified as a neoplastic agent by RTECS criteria, with tumors observed in the lungs or thorax.[1]

-

IARC: No component of this product present at levels greater than or equal to 0.1% is identified as a probable, possible, or confirmed human carcinogen by IARC.[1]

Logical Workflow for Safe Handling

The following diagram illustrates the essential logical steps for ensuring safety when working with this compound.

Caption: Logical workflow for the safe handling of this compound.

References

- 1. cdnisotopes.com [cdnisotopes.com]

- 2. 2-Bromoethanol-1,1,2,2-d4 | C2H5BrO | CID 12359290 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. isotope.com [isotope.com]

- 4. bg.cpachem.com [bg.cpachem.com]

- 5. hpc-standards.com [hpc-standards.com]

- 6. clearsynth.com [clearsynth.com]

- 7. 2-Bromoethanol (1,1,2,2-Dâ, 98%) CP 95%- Cambridge Isotope Laboratories, DLM-103-5 [isotope.com]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. 2-BROMOETHANOL-1,1,2,2-D4 | 81764-55-8 [chemicalbook.com]

- 10. CCOHS: First Aid for Chemical Exposures [ccohs.ca]

- 11. fishersci.com [fishersci.com]

- 12. assets.thermofisher.com [assets.thermofisher.com]

- 13. The toxicity of 2-bromoethanol_Chemicalbook [chemicalbook.com]

- 14. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

An In-depth Technical Guide to Exploratory Studies Using Bromoethanol-d4 in Proteomics

For Researchers, Scientists, and Drug Development Professionals

Introduction

The field of proteomics continually seeks novel reagents and methodologies to enhance the depth and accuracy of protein identification and quantification. Stable isotope labeling, coupled with mass spectrometry, has become a cornerstone of quantitative proteomics, enabling the precise comparison of protein abundance between different biological samples. While various alkylating agents are routinely used to modify cysteine residues, the exploration of new, isotopically labeled reagents offers potential advantages in terms of reaction kinetics, specificity, and the introduction of novel quantification strategies.

This technical guide outlines a hypothetical exploratory study on the application of Bromoethanol-d4 as a novel, deuterated alkylating agent for quantitative proteomics. This compound, with its reactive bromo group, is posited to covalently modify the thiol groups of cysteine residues. The incorporation of four deuterium (B1214612) atoms provides a distinct mass shift, enabling its use in mass spectrometry-based quantification workflows. This document provides a framework for such a study, including detailed experimental protocols, hypothetical data, and workflow visualizations, based on established principles of proteomics research.[1][2] It is important to note that as of the writing of this guide, specific published applications of this compound in proteomics are limited; therefore, the protocols and data presented herein are based on established methods for similar reactive probes and serve as a guide for future exploratory studies.[2]

Proposed Mechanism and Workflow

This compound is proposed to act as an electrophilic probe that covalently modifies nucleophilic residues on proteins, primarily the sulfhydryl group of cysteine residues.[2] The reaction is expected to proceed via an S\N2 mechanism, where the sulfur atom of the cysteine thiol attacks the carbon atom bonded to the bromine, leading to the displacement of the bromide ion and the formation of a stable thioether bond. The four deuterium atoms on the ethanol (B145695) moiety create a mass-labeled modification, allowing for the relative quantification of proteins between samples.

A generalized workflow for a quantitative proteomics experiment using a "heavy" (this compound) and "light" (unlabeled Bromoethanol) labeling strategy is depicted below.

Detailed Experimental Protocols

The following protocols are adapted from established methods for protein reduction, alkylation, and digestion for mass spectrometry-based proteomics.[2][3]

1. Protein Extraction and Quantification

-

Lyse cell pellets or homogenize tissues in a suitable buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors).

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).

2. Reduction and Alkylation

-

For each sample, take an equal amount of protein (e.g., 100 µg) and adjust the volume with 50 mM ammonium (B1175870) bicarbonate.

-

Reduction: Add Dithiothreitol (DTT) to a final concentration of 10 mM. Incubate at 56°C for 45 minutes to reduce disulfide bonds.[2]

-

Cool the samples to room temperature.

-

Alkylation: For the "light" sample, add unlabeled Bromoethanol to a final concentration of 25 mM. For the "heavy" sample, add this compound to a final concentration of 25 mM. Incubate in the dark at room temperature for 1 hour.

-

Quenching: Quench any unreacted alkylating agent by adding DTT to a final concentration of 10 mM and incubating for 15 minutes at room temperature in the dark.[2]

3. Protein Digestion

-

Dilute the samples with 50 mM ammonium bicarbonate to reduce the concentration of any denaturants to a level compatible with trypsin activity (e.g., urea (B33335) < 1.5 M).[2]

-

Add proteomics-grade trypsin at a 1:50 (trypsin:protein, w/w) ratio.[2]

-

Incubate overnight (12-16 hours) at 37°C with gentle shaking.[2]

4. Peptide Desalting and Mass Spectrometry

-

Stop the digestion by adding formic acid to a final concentration of 1%.[2]

-

Desalt the resulting peptides using a C18 solid-phase extraction column according to the manufacturer's protocol.

-

Dry the eluted peptides in a vacuum centrifuge.

-

Reconstitute the peptides in a suitable solvent (e.g., 0.1% formic acid) for LC-MS/MS analysis.

-

Analyze the samples on a high-resolution mass spectrometer (e.g., an Orbitrap instrument) coupled with a nano-liquid chromatography system.[4]

Hypothetical Quantitative Data

Following data analysis, the relative abundance of peptides and proteins between the "light" and "heavy" labeled samples can be determined. The table below presents hypothetical data from an exploratory study investigating the effect of a drug candidate on a specific cell line, using the this compound labeling strategy.

| Protein ID | Gene Name | Protein Name | Heavy/Light Ratio | p-value | Regulation |

| P04637 | TP53 | Cellular tumor antigen p53 | 2.15 | 0.001 | Upregulated |

| P60709 | ACTB | Actin, cytoplasmic 1 | 1.02 | 0.890 | Unchanged |

| Q06609 | HSP90AA1 | Heat shock protein HSP 90-alpha | 0.45 | 0.005 | Downregulated |

| P10636 | PRDX1 | Peroxiredoxin-1 | 1.89 | 0.012 | Upregulated |

| P31946 | YWHAZ | 14-3-3 protein zeta/delta | 0.98 | 0.750 | Unchanged |

Table 1: Hypothetical quantitative proteomics data from a study using this compound. The table shows the relative abundance of selected proteins in a drug-treated sample ("Heavy" channel) compared to a control sample ("Light" channel).

Visualization of a Hypothetical Signaling Pathway

The quantitative data obtained from such an experiment can be used to understand the perturbation of cellular signaling pathways. For instance, the hypothetical upregulation of p53 and downregulation of HSP90AA1 could suggest an activation of a p53-mediated stress response pathway.

Conclusion and Future Directions

The use of this compound as a novel alkylating agent for quantitative proteomics presents an intriguing possibility for future research. The proposed workflow, based on well-established proteomics principles, provides a solid foundation for exploratory studies. Key advantages could include high reaction efficiency and the introduction of a +4 Da mass shift per cysteine, which is readily resolvable in modern mass spectrometers.

Future validation studies would need to systematically evaluate the reaction efficiency and specificity of this compound compared to standard reagents like iodoacetamide.[5][6] Investigating potential side reactions and optimizing reaction conditions will be crucial for its adoption.[5] If proven effective, this compound could become a valuable addition to the toolkit for quantitative proteomics, aiding in biomarker discovery and the elucidation of molecular mechanisms in drug development and disease research.[7][8]

References

- 1. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]

- 2. benchchem.com [benchchem.com]

- 3. Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Comprehensive proteomic analysis of Schizosaccharomyces pombe by two-dimensional HPLC-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]

- 7. Proteomics Applications in Health: Biomarker and Drug Discovery and Food Industry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Application of Proteomics in Cancer: Recent Trends and Approaches for Biomarkers Discovery - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Bromoethanol-d4: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromoethanol-d4, the deuterated analog of 2-bromoethanol (B42945), serves as a crucial tool in various scientific disciplines, particularly in analytical chemistry and drug development. Its isotopic purity makes it an excellent internal standard for mass spectrometry-based quantification of its non-deuterated counterpart. This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and analysis, and insights into its applications and biological relevance.

Core Properties of this compound

This compound, also known as 2-bromo-1,1,2,2-tetradeuterioethanol, is a stable isotope-labeled compound with the chemical formula C₂HD₄BrO.[1][2] Its key identifiers and physical properties are summarized in the tables below.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 81764-55-8[3] |

| Molecular Formula | C₂HD₄BrO[2] |

| Molecular Weight | 128.99 g/mol [3] |

| Synonyms | 2-Bromo-1,1,2,2-tetradeuterioethanol, Deuterated 2-bromoethanol, Ethylene-d4 (B1596295) bromohydrin |

| InChI | InChI=1S/C2H5BrO/c3-1-2-4/h4H,1-2H2/i1D2,2D2[3] |

| SMILES | [2H]C([2H])(O)C([2H])([2H])Br |

Table 2: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Appearance | Clear Colourless Oil | [4] |

| Boiling Point | 56-57 °C at 20 mmHg | |

| Density | 1.819 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.493 | |

| Flash Point | 113 °C (closed cup) | |

| Storage Temperature | 2-8°C | [4] |

| Isotopic Purity | ≥98 atom % D |

Experimental Protocols

Synthesis of this compound

Method 1: From Ethylene-d4 Glycol

This method is analogous to the synthesis of 2-bromoethanol from ethylene (B1197577) glycol.[5]

-

Reaction: HO-CD₂-CD₂-OH + HBr → Br-CD₂-CD₂-OH + H₂O

-

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethylene-d4 glycol.

-

Cool the flask in an ice-salt bath to approximately -10°C.

-

Slowly add hydrobromic acid (48%) dropwise to the cooled and stirred solution.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature.

-

Heat the mixture to reflux for several hours to ensure the reaction goes to completion.

-

After cooling, the reaction mixture is worked up by neutralization with a base (e.g., sodium carbonate) and extraction with a suitable organic solvent (e.g., diethyl ether).

-

The organic extracts are combined, dried over an anhydrous drying agent (e.g., sodium sulfate), and the solvent is removed under reduced pressure.

-

The crude this compound is then purified by vacuum distillation.

-

Method 2: From Ethylene-d4 Oxide

This method, adapted from a procedure for the non-deuterated compound, is known for its high yields.[5][6]

-

Reaction: (CD₂)₂O + HBr → Br-CD₂-CD₂-OH

-

Procedure:

-

Place 48% hydrobromic acid in a three-necked flask equipped with a mechanical stirrer, a gas inlet tube, and a cooling bath.

-

Cool the acid to below 10°C using an ice-salt bath.

-

Bubble ethylene-d4 oxide gas through the cooled and stirred acid. The rate of addition should be controlled to ensure efficient absorption.

-

Maintain the reaction temperature below 10°C throughout the addition.

-

After the addition is complete, continue stirring for an additional hour at the same temperature.

-

Neutralize the excess hydrobromic acid with anhydrous sodium carbonate.

-

Saturate the aqueous solution with sodium sulfate (B86663) to salt out the this compound.

-

Extract the product with diethyl ether.

-

Dry the combined ether extracts with anhydrous sodium sulfate.

-

Remove the ether by distillation at atmospheric pressure.

-

Purify the remaining this compound by distillation under reduced pressure.

-

Below is a conceptual workflow for the synthesis of this compound.

Caption: General workflow for the synthesis of this compound.

Analytical Methods: Gas Chromatography-Mass Spectrometry (GC-MS)

This compound is frequently used as an internal standard for the quantification of 2-bromoethanol in various matrices by GC-MS.[7] The following is a representative protocol based on its application in analyzing ethylene oxide (which is derivatized to 2-bromoethanol).

-

Sample Preparation (as an internal standard):

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or tetrahydrofuran).

-

Spike a known amount of the internal standard solution into all calibration standards, quality control samples, and unknown samples.

-

-

GC-MS Parameters:

-

Gas Chromatograph: Agilent GC system or equivalent.

-

Column: A non-polar or medium-polarity column, such as a DB-5ms or equivalent (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Injector: Splitless mode at 250°C.

-

Oven Temperature Program:

-

Initial temperature: 40°C, hold for 2 minutes.

-

Ramp: 10°C/min to 250°C.

-

Hold at 250°C for 5 minutes.

-

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Mass Spectrometer: Agilent MSD or equivalent.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM).

-

Ions for 2-Bromoethanol: m/z 124, 126, 93, 95.

-

Ions for this compound: m/z 128, 130, 97, 99. The specific ions to monitor should be chosen to maximize sensitivity and minimize interference.[7]

-

-

Data Analysis: Quantify 2-bromoethanol using the ratio of the peak area of the analyte to the peak area of the this compound internal standard.

-

A logical workflow for using this compound as an internal standard in a quantitative GC-MS analysis is depicted below.

Caption: Workflow for quantitative analysis using this compound as an internal standard.

Applications in Research and Development

The primary application of this compound is as an internal standard in analytical methods.[2] The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative mass spectrometry as it effectively corrects for variations in sample preparation, injection volume, and instrument response, leading to highly accurate and precise measurements.[8]

In the context of drug development, this compound can be used in pharmacokinetic studies to accurately quantify the levels of potential drug candidates or their metabolites that contain the 2-bromoethanol moiety.

Biological Activity and Toxicology

Information specifically on the biological activity and toxicology of this compound is limited. However, it is considered to be a deuterated derivative of 2-bromoethanol, which is known to be a cytotoxic alkylating agent.[1] The toxicity of 2-bromoethanol is attributed to its ability to alkylate macromolecules within cells, leading to cellular damage. It is important to handle this compound with the same precautions as its non-deuterated analog, assuming it possesses similar toxic properties.

The relationship between 2-bromoethanol and its deuterated form in terms of biological activity can be visualized as follows:

Caption: Relationship of this compound to its non-deuterated analog.

Conclusion

This compound is a valuable tool for researchers and scientists, particularly in the fields of analytical chemistry and drug development. Its well-defined physical and chemical properties, coupled with its primary application as an internal standard, make it indispensable for accurate quantification. While detailed experimental protocols for its synthesis are not widely published, established methods for its non-deuterated counterpart provide a solid foundation for its preparation. As with any chemical, appropriate safety precautions should be taken when handling this compound, assuming a toxicological profile similar to 2-bromoethanol.

References

- 1. selleckchem.com [selleckchem.com]

- 2. clearsynth.com [clearsynth.com]

- 3. 2-Bromoethanol-1,1,2,2-d4 | C2H5BrO | CID 12359290 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Bromoethanol (1,1,2,2-Dâ, 98%) CP 95%- Cambridge Isotope Laboratories, DLM-103-5 [isotope.com]

- 5. How to synthesis 2-Bromoethanol_Chemicalbook [chemicalbook.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. coresta.org [coresta.org]

- 8. Importance of using highly pure internal standards for successful liquid chromatography/tandem mass spectrometric bioanalytical assays - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Bromoethanol-d4 as an Internal Standard for GC-MS Analysis of Ethylene Oxide

Application Note and Protocol

Introduction

The accurate quantification of volatile organic compounds (VOCs) is critical in various fields, including environmental monitoring, occupational safety, and the analysis of consumer products. Ethylene (B1197577) oxide, a known carcinogen, is a key analyte of concern in many of these areas, such as in the aerosol of heated tobacco products. Due to its high volatility and reactivity, direct analysis of ethylene oxide by gas chromatography-mass spectrometry (GC-MS) can be challenging, often suffering from interferences from co-eluting compounds.

A robust and widely accepted method to overcome these challenges is the derivatization of ethylene oxide to a more stable and less volatile compound, 2-bromoethanol (B42945), followed by GC-MS analysis. To ensure the accuracy and precision of this quantitative method, the use of a stable isotope-labeled internal standard is paramount. Bromoethanol-d4, a deuterated analog of 2-bromoethanol, serves as an ideal internal standard for this application. Its chemical and physical properties are nearly identical to the analyte of interest, ensuring similar behavior during sample preparation and analysis, thereby compensating for variations in extraction efficiency, injection volume, and instrument response.

This document provides a detailed application note and protocol for the use of this compound as an internal standard for the GC-MS quantification of ethylene oxide (as 2-bromoethanol).

Principle of the Method

The analytical method involves the collection of the sample, derivatization of ethylene oxide to 2-bromoethanol, and subsequent analysis by GC-MS.

-

Sample Collection: The gaseous sample containing ethylene oxide is collected in a suitable solvent, such as methanol (B129727), using an impinger.

-

Derivatization: A known amount of this compound internal standard is added to the sample. The ethylene oxide in the sample is then converted to 2-bromoethanol by reaction with concentrated hydrobromic acid (HBr).

-

GC-MS Analysis: The derivatized sample is injected into a GC-MS system. The 2-bromoethanol and this compound are separated chromatographically and detected by the mass spectrometer.

-

Quantification: The concentration of 2-bromoethanol is determined by comparing the peak area of the analyte to the peak area of the this compound internal standard, using a calibration curve.

The use of this compound corrects for potential losses during sample preparation and variations in instrument performance, leading to highly accurate and precise results.

Experimental Protocols

Materials and Reagents

-

This compound (CAS: 81764-55-8)

-

2-Bromoethanol (for calibration standards)

-

Methanol (GC grade)

-

Concentrated Hydrobromic Acid (HBr, 48%)

-

Deionized water

-

Helium (carrier gas, 99.999% purity)

-

Sample collection impingers

-

GC vials with caps

-

Volumetric flasks and pipettes

Instrumentation

A standard gas chromatograph coupled with a mass spectrometer (GC-MS) is required. The system should be equipped with a capillary column suitable for the analysis of volatile polar compounds.

Sample Preparation (Derivatization)

-

Transfer a known volume of the sample solution (e.g., 1 mL of the methanol from the impinger) to a GC vial.

-

Add a precise volume of the this compound internal standard solution (e.g., to a final concentration of 1 µg/mL). The concentration of the internal standard may need to be optimized to be in the mid-range of the calibration curve.

-

Add a small volume of concentrated hydrobromic acid (e.g., 50 µL) to the vial.

-

Cap the vial tightly and vortex for 1 minute to ensure complete mixing and reaction.

-

Allow the reaction to proceed at room temperature for at least 30 minutes.

-

The sample is now ready for GC-MS analysis.

GC-MS Parameters

The following GC-MS parameters have been found to be suitable for the analysis of 2-bromoethanol. Optimization may be required depending on the specific instrumentation and column used.

| Parameter | Value |

| Gas Chromatograph | |

| Column | DB-624 or similar mid-polarity column (e.g., 30 m x 0.25 mm ID, 1.4 µm film thickness) |

| Carrier Gas | Helium |

| Flow Rate | 1.2 mL/min (constant flow) |

| Injector Temperature | 250 °C |

| Injection Volume | 1 µL |

| Injection Mode | Splitless |

| Oven Temperature Program | |

| Initial Temperature | 40 °C, hold for 2 minutes |

| Ramp 1 | 10 °C/min to 150 °C |

| Ramp 2 | 25 °C/min to 250 °C, hold for 2 minutes |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Ion Source Temperature | 230 °C |

| Transfer Line Temperature | 250 °C |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

| SIM Ions | |

| 2-Bromoethanol (Analyte) | Quantifier: m/z 95, Qualifier: m/z 97 |

| This compound (Internal Standard) | m/z 99 (or other appropriate unique ion) |

Calibration

-

Prepare a series of calibration standards containing known concentrations of 2-bromoethanol (e.g., ranging from 10 ng/mL to 1000 ng/mL) in methanol.

-

Add a constant concentration of this compound internal standard (e.g., 1 µg/mL) to each calibration standard.

-

Derivatize the calibration standards using the same procedure as the samples.

-

Analyze the derivatized standards by GC-MS.

-

Construct a calibration curve by plotting the ratio of the peak area of 2-bromoethanol to the peak area of this compound against the concentration of 2-bromoethanol.

Data Presentation

The following tables summarize the quantitative data obtained from the validation of this method for the analysis of ethylene oxide in heated tobacco product aerosols.[1]

Table 1: Method Validation Parameters

| Parameter | Result |

| Linearity (R²) | > 0.995 |

| Range | 10 - 1000 ng/mL |

| Limit of Quantification (LOQ) | 100 ng/mL[1] |

| Accuracy (Recovery) | 91.5 - 102.8%[1] |

| Precision (RSD) | 2.9%[1] |

Mandatory Visualization

Caption: Experimental workflow for the GC-MS analysis of ethylene oxide using this compound.

Conclusion

The use of this compound as an internal standard provides a reliable and accurate method for the quantification of ethylene oxide (as its 2-bromoethanol derivative) by GC-MS. The detailed protocol and performance data presented here demonstrate the suitability of this approach for various applications, particularly for the analysis of trace levels of ethylene oxide in complex matrices. The robustness of the method is significantly enhanced by the use of a stable isotope-labeled internal standard, which effectively corrects for analytical variability.

References

Application Note: Quantification of Ethylene Oxide Using Bromoethanol-d4 Isotope Dilution GC-MS

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the quantification of residual ethylene (B1197577) oxide (EO) in various matrices, including medical devices, aerosols, and workplace air samples. The protocol utilizes a derivatization strategy where ethylene oxide is converted to 2-bromoethanol (B42945). For accurate quantification and to compensate for matrix effects and variations in sample preparation, a deuterated internal standard, 2-bromoethanol-d4, is employed. The subsequent analysis is performed by gas chromatography-mass spectrometry (GC-MS), offering high selectivity and low detection limits. This isotope dilution method is a reliable approach for ensuring products meet stringent regulatory standards for EO residuals.[1][2][3][4][5]

Introduction

Ethylene oxide is a widely used sterilizing agent for medical devices and a component in certain industrial processes.[2][3] However, its carcinogenic nature necessitates strict control over residual levels in products that come into contact with humans.[2] Accurate quantification of EO is challenging due to its high volatility and reactivity.[6] This protocol overcomes these challenges by converting EO to a more stable, less volatile derivative, 2-bromoethanol, through a reaction with hydrobromic acid (HBr).[1][7][8] The use of 2-bromoethanol-d4 as an internal standard (ISTD) is crucial for precise and accurate quantification, as it closely mimics the behavior of the target analyte during sample preparation and analysis.[1][7] This method has been successfully validated for various applications, demonstrating good linearity, accuracy, and precision.[1]

Experimental Workflow

Caption: Workflow for the quantification of ethylene oxide using Bromoethanol-d4 derivatization and GC-MS analysis.

Detailed Experimental Protocol

This protocol is a general guideline and may require optimization based on the specific matrix and instrumentation.

1. Materials and Reagents

-

2-Bromoethanol-d4 (Internal Standard)

-

Hydrobromic acid (HBr), 48%

-

Sodium Carbonate (Na₂CO₃) or Potassium Carbonate (K₂CO₃) for neutralization[7][9]

-

Solvents: Methanol, Toluene (B28343), Acetonitrile, Carbon Disulfide (GC grade)[1][8][10]

-

Ethylene Oxide standard

-

2-Bromoethanol standard

-

Sample vials, syringes, and other standard laboratory glassware

2. Standard Preparation

-

Stock Standard (2-Bromoethanol): Prepare a stock solution of 2-bromoethanol in a suitable solvent (e.g., a mixture of toluene and acetonitrile).[8]

-

Internal Standard Stock Solution (2-Bromoethanol-d4): Prepare a stock solution of 2-bromoethanol-d4 in the same solvent.[7]

-

Calibration Standards: Prepare a series of calibration standards by spiking known amounts of the 2-bromoethanol stock solution into blank matrix extracts. Add a constant amount of the 2-bromoethanol-d4 internal standard solution to each calibration standard.

3. Sample Preparation and Extraction

The extraction method will vary depending on the sample type:

-

Medical Devices: Extraction can be performed via exhaustive extraction or simulated-use extraction with water or another suitable solvent.[11] The extraction temperature is typically between 35-39°C.[11] For some devices, filling the fluid path is an appropriate extraction method.[11]

-

Aerosols (e.g., from heated tobacco products): Aerosol can be collected in a glass impinger containing a solvent like methanol.[1]

-

Workplace Air: Air is drawn through a sorbent tube (e.g., activated charcoal), and the adsorbed ethylene oxide is then desorbed using a solvent mixture such as toluene/carbon disulfide.[8]

4. Derivatization Procedure

-

Transfer a known aliquot of the sample extract to a reaction vial.

-

Spike the sample with a known amount of the 2-bromoethanol-d4 internal standard solution.[7]

-

Add hydrobromic acid (HBr) to the vial.[1][7] The amount of HBr may need to be optimized.[1]

-

Allow the reaction to proceed for a specified time (e.g., 5 minutes or longer, which may require optimization).[7][9]

-

Neutralize the excess acid by adding a base such as sodium carbonate or potassium carbonate.[7][9]

-

After phase separation, transfer the organic layer to a GC vial for analysis.

5. GC-MS Analysis

-

Gas Chromatograph (GC) Conditions:

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Impact (EI)

-

Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.

-

Ions to Monitor: The choice of ions is critical to avoid interference. Common ions are:

-

2-Bromoethanol: m/z 95 (quantifier) and m/z 97 (qualifier).[1] Another source suggests m/z 31.[10]

-

2-Bromoethanol-d4: m/z 49.[10] It's important to note that there can be common fragment ions between the analyte and the internal standard, which may require careful selection of quantifier ions and optimization of the internal standard concentration.[1]

-

-

Quantitative Data Summary

The following tables provide an example of the kind of data that can be generated with this method. The specific values will depend on the matrix, instrumentation, and validation parameters.

Table 1: GC-MS Parameters

| Parameter | Value | Reference |

| GC Column | InertCap WAX, 30 m x 0.25 mm ID, 0.25 µm df | [10] |

| Oven Program | 40°C (1 min) -> 10°C/min to 200°C (6 min) | [10] |

| Injector | Splitless, 220°C | [10] |

| Carrier Gas | Helium | [10] |

| MS Interface Temp | 220°C | [10] |

| Detection Mode | SIM | [10] |

Table 2: Monitored Ions for Quantification

| Analyte | Quantifier Ion (m/z) | Qualifier Ion (m/z) | Reference |

| 2-Bromoethanol | 95 | 97 | [1] |

| 2-Bromoethanol-d4 | 49 | - | [10] |

Table 3: Method Validation Parameters (Example)

| Parameter | Typical Performance |

| Linearity (R²) | > 0.99 |

| Limit of Quantification (LOQ) | Dependent on matrix and sample volume, can be in the low µg/m³ range for air samples.[8] |

| Accuracy (% Recovery) | 90 - 110% |

| Precision (%RSD) | < 15% |

Discussion